molecular formula C25H28N2O2 B11177326 2-(1,3-Dibenzylimidazolidin-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione

2-(1,3-Dibenzylimidazolidin-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B11177326
M. Wt: 388.5 g/mol
InChI Key: QVCMQQBUPCOKJV-UHFFFAOYSA-N
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Description

2-(1,3-Dibenzylimidazolidin-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a cyclohexane ring with two methyl groups and an imidazolidinylidene substituent, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dibenzylimidazolidin-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 1,3-dibenzylimidazolidin-2-ylidene with a suitable cyclohexane derivative. One common method involves the use of an electron-rich alkene as a source of the imidazolidinylidene moiety . The reaction conditions often require the presence of a catalyst, such as rhodium or iridium complexes, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and purification techniques plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dibenzylimidazolidin-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives, depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 2-(1,3-Dibenzylimidazolidin-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The imidazolidinylidene moiety can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in various chemical transformations, including coordination with metal centers in catalytic processes . The molecular targets and pathways involved in its biological activities are still under investigation, but preliminary studies suggest interactions with cellular enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dibenzylimidazolidin-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione is unique due to its combination of the imidazolidinylidene moiety and the cyclohexane ring. This structural feature imparts distinct reactivity and stability, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

2-(1,3-dibenzylimidazolidin-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C25H28N2O2/c1-25(2)15-21(28)23(22(29)16-25)24-26(17-19-9-5-3-6-10-19)13-14-27(24)18-20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3

InChI Key

QVCMQQBUPCOKJV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

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